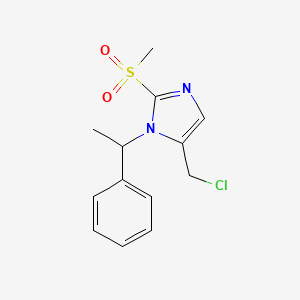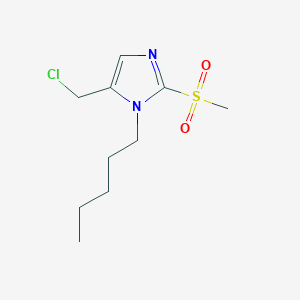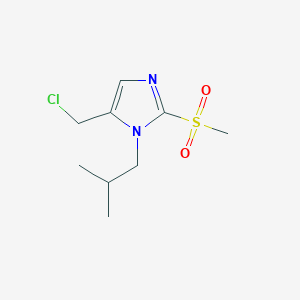![molecular formula C11H20ClN3O2S B6339953 {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine CAS No. 1221342-20-6](/img/structure/B6339953.png)
{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine” is a chemical compound with the molecular formula C11H20ClN3O2S and a molecular weight of 293.81 . It is a versatile material used in scientific research, with applications including drug synthesis and catalysis.
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a chloromethyl group and a methanesulfonyl group .Chemical Reactions Analysis
Amines, such as this compound, can act as nucleophiles, meaning they can donate their electrons to attack positively charged or electron-deficient centers in other molecules .Scientific Research Applications
Synthesis and Electrophysiological Activity
- Compounds including the 1H-imidazol-1-yl moiety, similar to the chemical , have been synthesized and studied for cardiac electrophysiological activity. These compounds showed potential as selective class III agents, indicating their relevance in the study of cardiac arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Imidazoline derivatives, structurally related to the compound , have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies are significant for industrial applications where corrosion resistance is crucial (Zhang et al., 2015).
Antiprotozoal Activity
- A series of benzimidazole derivatives, including elements similar to the chemical structure of interest, were synthesized and tested against various protozoa. These compounds showed significant activity, suggesting potential applications in treating protozoal infections (Pérez‐Villanueva et al., 2013).
Antineoplastic Activity
- Studies have been conducted on (methylsulfonyl)methanesulfonates, including chloroethyl variants, which are structurally related to the compound . These studies focus on their activity against leukemia, indicating potential applications in cancer research (Shealy et al., 1984).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural analysis of compounds including the 1H-imidazol-1-yl group. This research provides insights into the properties and potential applications of these compounds in various fields (Upadhyaya et al., 1997).
Novel Syntheses in Pharmaceutical Chemistry
- The compound's related structures have been used in novel syntheses, such as in the development of new biotin synthesis methods. This indicates the compound's potential utility in pharmaceutical chemistry (Zav’yalov et al., 2006).
Antimicrobial Activities
- Research into derivatives of imidazoles, similar to the compound , has explored their antimicrobial activities. This is relevant for the development of new antimicrobial agents (Ovonramwen et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN3O2S/c1-4-14(5-2)6-7-15-10(8-12)9-13-11(15)18(3,16)17/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCMJDHTXVUCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

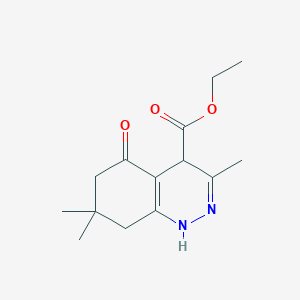
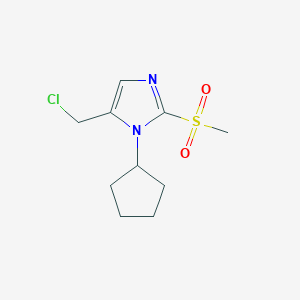
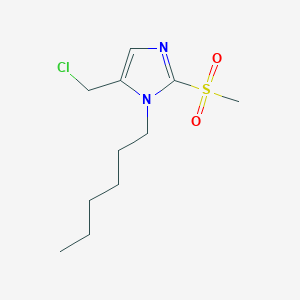

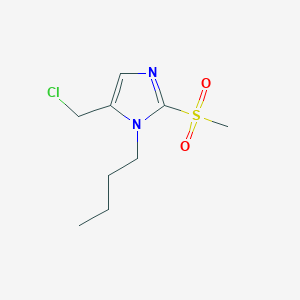
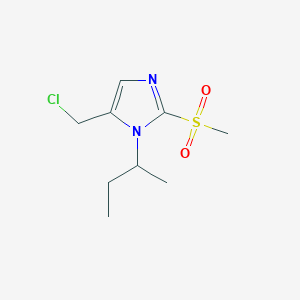
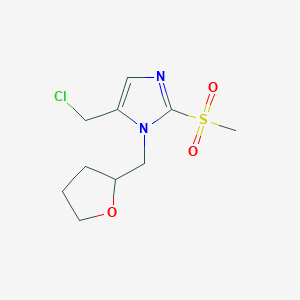
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

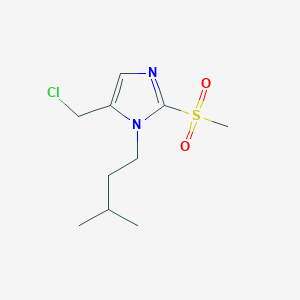
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
